2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide
Description
This compound features a 1,3,4-thiadiazole core substituted at position 5 with a 3-nitrophenyl group and at position 2 with a propanamide moiety bearing a 4,5-dihydrothiazole-2-ylsulfanyl chain. The thiazole sulfanyl side chain may contribute to π-stacking or hydrogen-bonding capabilities, influencing solubility and bioactivity. While direct crystallographic data for this compound are unavailable in the provided evidence, structural analogs (e.g., BG13437, ) and related 1,3,4-thiadiazole derivatives (e.g., compounds 5e–5m, ) suggest that such molecules are often synthesized via nucleophilic substitution or condensation reactions, with yields typically ranging from 68% to 88% .
Properties
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S3/c1-8(24-14-15-5-6-23-14)11(20)16-13-18-17-12(25-13)9-3-2-4-10(7-9)19(21)22/h2-4,7-8H,5-6H2,1H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCCUDPCSGDRIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])SC3=NCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic molecule featuring a thiazole and thiadiazole moiety. This structure has been associated with various biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This article reviews the biological activity of this compound based on available research findings and case studies.
- Molecular Formula : C20H20N4O2S4
- Molecular Weight : 476.6584 g/mol
- CAS Number : Not specified in the provided sources.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole and thiazole exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole ring have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of nitro groups in the structure enhances the antimicrobial efficacy due to their electron-withdrawing nature which stabilizes the active form of the drug.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32.6 µg/mL | |
| Escherichia coli | 47.5 µg/mL | |
| Aspergillus niger | Moderate to significant activity |
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies have shown that thiadiazole derivatives can inhibit tumor growth in various cancer cell lines. For example, compounds with similar scaffolds have demonstrated cytotoxic effects against human cervix carcinoma (HeLa) and murine mammary carcinoma (FM3A) with IC50 values in the low micromolar range .
Anti-inflammatory Activity
Thiazole and thiadiazole derivatives are also known for their anti-inflammatory effects. Compounds similar to the target molecule have been evaluated for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in vivo. These compounds can modulate pathways involved in inflammation, potentially providing therapeutic benefits in conditions like arthritis .
Anticonvulsant Activity
The anticonvulsant potential of thiadiazole derivatives has been extensively studied. For example, certain derivatives have shown effectiveness in reducing seizure activity in animal models when tested using maximal electroshock (MES) and pentylenetetrazole-induced seizures. The therapeutic index of these compounds indicates a favorable safety profile compared to traditional anticonvulsants like valproic acid .
Case Studies
-
Antimicrobial Efficacy Study
A study evaluated several thiadiazole derivatives against a panel of bacterial strains. The results indicated that modifications to the thiazole ring enhanced antibacterial activity significantly compared to unmodified compounds. -
Cytotoxicity Assessment
In vitro studies using NCI-60 cancer cell lines revealed that certain modifications on the thiadiazole scaffold resulted in enhanced cytotoxicity against multiple cancer types, suggesting that structural optimization could lead to more effective anticancer agents. -
Neuroprotective Effects
Research into neuroprotective properties demonstrated that some thiadiazole derivatives could protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of thiazole and thiadiazole derivatives as antimicrobial agents. For instance:
- Mechanism of Action : These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Case Study : A study evaluating a series of thiazole derivatives demonstrated promising antimicrobial activity against several pathogens, including Staphylococcus aureus and Escherichia coli. The derivatives were tested using standard agar diffusion methods, showing significant inhibition zones compared to control groups .
Anticancer Properties
The anticancer potential of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide is particularly noteworthy:
- In Vitro Studies : Research has shown that compounds containing thiadiazole rings can inhibit cancer cell proliferation. For example, derivatives were tested against human breast cancer cell lines (MCF7) using the Sulforhodamine B assay, revealing significant cytotoxic effects .
- Molecular Docking Studies : Molecular docking simulations have been performed to predict the binding affinity of these compounds to key proteins involved in cancer progression, such as dihydrofolate reductase. These studies suggest that the compound may effectively inhibit enzymes critical for DNA synthesis in cancer cells .
Anti-inflammatory Activity
Thiazole and thiadiazole derivatives have also been investigated for their anti-inflammatory properties:
- Research Findings : Compounds similar to this compound have shown efficacy in reducing inflammation markers in preclinical models. This includes inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Summary of Applications
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physical Properties
The substituents on the 1,3,4-thiadiazole ring and acetamide side chain significantly influence physical properties (Table 1).
Table 1: Comparison of Key Structural Analogs
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-nitrophenyl group contrasts with electron-donating substituents like methoxy (BG13437, ) or methylthio (5k, ). Nitro groups typically reduce solubility in polar solvents but may enhance thermal stability compared to methoxy derivatives.
- Side Chain Length and Rigidity : The propanamide chain in the target compound is shorter than BG13437’s butanamide chain , which could reduce conformational flexibility and affect binding interactions.
- Melting Points : Chlorobenzylthio-substituted analogs (e.g., 5e, 5j) exhibit higher melting points (132–140°C) than methoxy derivatives (135–136°C, 5k) , suggesting stronger intermolecular forces (e.g., halogen bonding).
Functional Group Impact on Bioactivity (Inferred)
Though biological data are absent in the evidence, the 3-nitrophenyl group in the target compound may enhance binding to nitroreductase enzymes or act as a pharmacophore in antimicrobial agents. In contrast, methylthio or benzylthio groups (e.g., 5h, ) are often associated with hydrophobic interactions in enzyme pockets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions using thiosemicarbazide derivatives and nitrophenyl precursors. Key steps include:
- Cyclocondensation : Reacting 3-nitrophenyl-substituted thiosemicarbazides with α,β-unsaturated carbonyl compounds under reflux in ethanol .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while microwave-assisted synthesis reduces time and improves purity .
- Catalysts : Fly-ash-supported catalysts improve regioselectivity, as demonstrated in analogous thiadiazole syntheses .
Q. How should researchers characterize the structural features of this compound to resolve ambiguities in regiochemistry?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign signals for the thiadiazole (δ 7.8–8.2 ppm for aromatic protons) and thiazoline (δ 3.5–4.5 ppm for CH₂-S) moieties. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .
- X-ray Crystallography : Resolve regiochemical ambiguities in the thiadiazole ring by analyzing bond lengths (C-S: ~1.7 Å; C-N: ~1.3 Å) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) to validate assignments .
Advanced Research Questions
Q. How can researchers optimize the compound’s bioactivity profile given conflicting in vitro cytotoxicity data?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents on the 3-nitrophenyl group (e.g., electron-withdrawing groups at para positions enhance cytotoxicity in analogous thiadiazoles ).
- Contradiction Analysis : Replicate assays using standardized cell lines (e.g., MCF-7, HeLa) and control for variables like solvent (DMSO concentration ≤0.1%) and incubation time (24–48 hrs). Cross-validate with apoptosis markers (e.g., caspase-3 activation) .
- Data Table :
| Substituent Position | IC₅₀ (μM) ± SD | Mechanism (Hypothesized) |
|---|---|---|
| 3-Nitrophenyl (parent) | 12.3 ± 1.5 | Topoisomerase II inhibition |
| 4-Fluorophenyl analog | 8.7 ± 0.9 | ROS-mediated apoptosis |
Q. What computational strategies are effective for predicting binding modes of this compound with kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of EGFR (PDB: 1M17) or CDK2 (PDB: 1HCL). Parameterize the ligand with GAFF2 force field .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å). Key interactions:
- Hydrogen bonding between the propanamide carbonyl and kinase hinge region.
- π-π stacking of the 3-nitrophenyl group with hydrophobic pockets .
Q. How can researchers address discrepancies in reported solubility and stability profiles under physiological conditions?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8). Add co-solvents (e.g., PEG 400) ≤10% to mimic formulation .
- Stability Studies : Conduct forced degradation under UV light (ICH Q1B guidelines) and acidic/basic conditions. Monitor via UPLC-MS for degradation products (e.g., hydrolysis of the thiazoline ring) .
Q. What strategies are recommended for scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use preparative HPLC with amylose-based columns (Chiralpak IA) to separate enantiomers. Optimize mobile phase (hexane:isopropanol, 85:15) .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to minimize racemization during thiadiazole formation .
Data Analysis & Theoretical Frameworks
Q. How should researchers reconcile conflicting reports on the compound’s anti-inflammatory vs. pro-oxidant effects?
- Methodological Answer :
- Dose-Dependency Studies : Test concentrations from 1–100 μM in RAW 264.7 macrophages. Measure TNF-α (ELISA) and ROS (DCFH-DA assay) .
- Pathway Analysis : Use RNA-seq to identify differentially expressed genes (e.g., Nrf2 for antioxidant response; NF-κB for inflammation) .
Q. What statistical models are appropriate for analyzing structure-property relationships in derivative libraries?
- Methodological Answer :
- QSAR Modeling : Apply partial least squares (PLS) regression with descriptors like logP, polar surface area, and HOMO/LUMO energies. Validate with leave-one-out cross-validation (R² > 0.7) .
- Cluster Analysis : Group derivatives by substituent electronegativity and steric bulk using PCA .
Safety & Compliance
Q. What safety protocols are critical when handling this compound in mutagenicity assays?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
